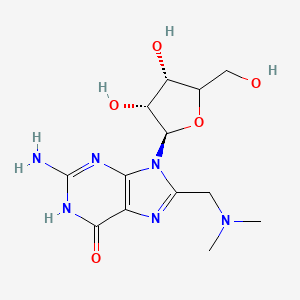

8-(N,N-Dimethylaminomethyl)guanosine

Description

Significance of Nucleoside Modifications in Fundamental Cellular Processes

The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, is underpinned by a four-letter alphabet for nucleic acids. However, this view is significantly simplified. In reality, DNA and especially RNA are decorated with a vast array of chemical modifications. These modifications, occurring after the nucleic acid chain has been synthesized, are critical for regulating and fine-tuning fundamental cellular processes. nih.govresearchgate.net

Purine (B94841) nucleosides, adenosine (B11128) and guanosine (B1672433), are frequent targets for such modifications. These alterations can range from simple methylation to more complex structural rearrangements. mdpi.com In RNA, these modifications are so widespread that they are sometimes referred to as the "fifth and sixth" bases, expanding the functional capacity of the molecule far beyond simple coding. They play pivotal roles in the structure, stability, and biological activity of RNA molecules. researchgate.net For instance, modified nucleobases can influence RNA folding and the formation of non-canonical secondary structures, such as Z-RNA and G-quadruplexes. nih.govchinesechemsoc.org These structural changes, in turn, affect interactions between nucleic acids and proteins, thereby modulating processes like replication, transcription, and translation. nih.gov The dysregulation of these modification pathways has been linked to a variety of human diseases, highlighting their importance in maintaining cellular health.

Overview of Guanosine and its Diverse Biologically Active Derivatives in Molecular Biology

Guanosine, a purine nucleoside composed of guanine (B1146940) linked to a ribose sugar, is a fundamental building block of RNA. Its phosphorylated forms, such as guanosine triphosphate (GTP), are essential for RNA synthesis and serve as a crucial energy source for various biochemical reactions. Beyond these core metabolic roles, guanosine and its derivatives have emerged as significant players in cellular signaling and as therapeutically relevant molecules. nih.gov Extracellular guanosine, for example, can act as a neuromodulator and has demonstrated neuroprotective effects in models of various brain disorders. nih.gov

The chemical tractability of the guanosine scaffold has allowed for the synthesis of a multitude of biologically active derivatives. Modifications, particularly at the C8 position of the purine ring, have been a fertile ground for research. Bulky substituents at this position are known to force the N-glycosidic bond into a syn conformation, a significant deviation from the typical anti conformation found in standard A-form RNA and B-form DNA helices. nih.gov This conformational shift is a powerful tool for probing nucleic acid structure and function.

Researchers have synthesized and studied a wide range of 8-substituted guanosine analogs, including those with halogen, amino, hydroxyl, and various aryl and alkyl groups. nih.govnih.govnih.gov These derivatives have shown diverse biological activities, from inducing the differentiation of leukemia cells to possessing antiviral properties. nih.gov The study of these analogs not only provides insight into biological processes but also offers starting points for the development of new therapeutic agents.

Positioning 8-(N,N-Dimethylaminomethyl)guanosine within the Academic Landscape of Guanosine Analogs and RNA Modifiers

Within the extensive family of C8-modified guanosine analogs, This compound represents a specific derivative with an aminoalkyl group. While direct and extensive research on this particular compound is not widely present in the public literature, its structure places it firmly within a well-established class of molecules synthesized for biological investigation.

The synthesis of such a compound would typically be achieved via the Mannich reaction, a three-component condensation. researchgate.netoarjbp.commdpi.comnih.gov In this reaction, a compound with an active hydrogen atom (in this case, guanosine, where the H at the C8 position is reactive), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine) are condensed to form the aminomethylated product. researchgate.netoarjbp.commdpi.com This synthetic route is a robust and common method for generating a wide variety of aminoalkyl derivatives of heterocyclic compounds for pharmacological screening. mdpi.comnih.gov

The rationale for synthesizing compounds like this compound stems from the known biological activities of closely related 8-substituted analogs. Research into the potential of these derivatives to act as inducers of cell differentiation has yielded significant findings. A study systematically evaluating various 8-substituted guanosines on Friend murine erythroleukemia cells found that substitutions with small, hydrogen-bonding groups were particularly effective. Notably, the most potent compound in the series was 8-(Dimethylamino)guanosine , which bears a dimethylamino group directly attached to the C8 position. nih.gov This compound induced a high degree of cell maturation, suggesting that analogs with nitrogen-containing substituents at the C8 position have significant potential to influence cellular proliferation pathways. nih.gov

The table below summarizes the activity of several 8-substituted guanosine derivatives in inducing the differentiation of Friend erythroleukemia cells, as measured by the percentage of benzidine-positive cells, which indicates hemoglobin production.

| 8-Position Substituent | Effective Concentration (mM) | Benzidine Positive Cells (%) |

|---|---|---|

| -N(CH3)2 | 5 | 68 |

| -NHCH3 | 1 | 42 |

| -NH2 | 0.4 | 34 |

| -OH | 5 | 33 |

| -SO2CH3 | 5 | 30 |

Data sourced from a study on the induction of differentiation in Friend murine erythroleukemia cells. nih.gov

Given the high activity of its close analog, 8-(Dimethylamino)guanosine, this compound is positioned within the academic landscape as a compound of significant interest for studies in cancer biology and as a potential RNA modifier. The aminomethyl linker introduces different spacing and rotational freedom compared to a direct amino substitution, which could subtly alter its biological activity and its influence on nucleic acid structure. Therefore, it represents a logical candidate for further synthesis and biological evaluation in the ongoing exploration of guanosine analogs as therapeutic agents and molecular probes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N6O5 |

|---|---|

Molecular Weight |

340.34 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1 |

InChI Key |

OPNOQZKPMMBUKO-XGCYWRKESA-N |

Isomeric SMILES |

CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Structural Biology and Conformation of 8 N,n Dimethylaminomethyl Guanosine and Its Molecular Interactions

Advanced Spectroscopic and Crystallographic Analyses of 8-(N,N-Dimethylaminomethyl)guanosine Structure

The precise three-dimensional arrangement of this compound can be determined using a combination of high-resolution spectroscopic and crystallographic techniques. While a specific crystal structure for this compound is not publicly available, the methodologies for its structural characterization are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure in solution. 1H, 13C, and 15N NMR experiments can provide detailed information about the connectivity and chemical environment of each atom. acs.org Specific NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine through-space proximities between protons, which is crucial for defining the glycosidic torsion angle and the pucker of the ribose ring. nih.gov For 8-substituted guanosines, characteristic downfield shifts of the H1' proton and upfield shifts of the C2' carbon in 13C NMR spectra are indicative of a syn conformation. nih.gov

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. researchgate.netnih.gov High-resolution mass spectrometry can verify the compound's chemical formula with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to elucidate the fragmentation pattern, providing further structural confirmation by identifying characteristic losses of the dimethylaminomethyl group, the ribose sugar, and parts of the guanine (B1146940) base. researchgate.netnih.gov

| Technique | Information Obtained | Expected Findings for this compound |

| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration | Definitive evidence for the syn conformation due to the bulky C8 substituent. |

| 1H NMR | Proton chemical shifts, coupling constants, spatial proximities (NOE) | Characteristic NOE between the H1' proton of the ribose and protons of the C8-substituent. |

| 13C NMR | Carbon chemical shifts | Upfield shift of C2' and C3' signals, consistent with the syn conformation. |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Accurate mass confirmation and fragmentation pattern showing loss of the dimethylaminomethyl side chain. |

Conformational Dynamics and Flexibility Studies of the this compound Moiety in Solution and Bound States

The 8-(N,N-dimethylaminomethyl) substituent introduces additional degrees of freedom, making the study of its conformational dynamics crucial. The flexibility of this side chain, along with the conformation of the glycosidic bond and the ribose sugar, dictates how the molecule presents itself for molecular recognition.

The flexibility of the N,N-dimethylaminomethyl side chain itself is another important aspect. Rotation around the C8-C and C-N bonds allows the dimethylamino group to adopt various spatial arrangements. This flexibility can be crucial for its interaction with binding partners, as it may allow for an induced-fit mechanism upon binding.

When bound to a biological macromolecule, such as a protein or a nucleic acid, the conformational flexibility of this compound is often reduced. The specific conformation adopted in the bound state is determined by the interactions with the binding pocket. Techniques like transferred NOE (trNOE) in NMR spectroscopy can be used to study the conformation of a ligand when it is transiently bound to a larger molecule.

Computational Approaches to Model this compound Conformation and Ligand-Target Interactions

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the dynamic behavior and electronic properties of this compound.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in solution and when interacting with a biological target. arxiv.org By simulating the movement of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov

For an isolated molecule in solution, MD simulations can quantify the population of syn versus anti conformers and the distribution of ribose pucker states. These simulations can also characterize the conformational space available to the N,N-dimethylaminomethyl side chain.

When studying the interaction with a protein, MD simulations can model the binding process, revealing the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. nih.govresearchgate.net These simulations can also predict the binding affinity and provide a dynamic view of how the ligand and protein adapt to each other upon binding.

| Simulation Type | Objective | Key Outputs |

| Solvated Ligand Simulation | To explore the conformational preferences in an aqueous environment. | Population of syn/anti conformers, ribose pucker distribution, side chain dihedral angle distributions. |

| Ligand-Protein Docking | To predict the binding mode of the ligand in a protein's active site. | Putative binding poses, scoring functions indicating potential affinity. |

| Ligand-Protein MD Simulation | To study the stability of the binding pose and the dynamics of the complex. | Root-mean-square deviation (RMSD) of the ligand and protein, analysis of intermolecular interactions over time. |

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of this compound. nih.govacs.org These methods can be used to calculate various properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals (HOMO and LUMO).

Understanding the electronic structure is crucial for explaining the molecule's reactivity and its non-covalent interaction patterns. For example, the electrostatic potential map can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors. The energies of the frontier molecular orbitals are related to the molecule's susceptibility to undergo chemical reactions.

QM calculations can also be used to accurately determine the relative energies of different conformers, providing a more rigorous assessment of conformational preferences than molecular mechanics-based methods like MD. mdpi.com

Structural Basis of this compound Recognition by Specific Biological Macromolecules

The unique structural features of this compound, particularly the bulky and charged C8-substituent in its preferred syn conformation, govern its recognition by biological macromolecules. While specific protein targets for this exact molecule may not be extensively documented, the principles of recognition for modified guanosines are well-understood. nih.govresearchgate.neted.ac.ukresearchgate.net

Proteins that bind guanosine (B1672433) or its derivatives often have a binding pocket that specifically recognizes the purine (B94841) base through a network of hydrogen bonds with the Watson-Crick and Hoogsteen edges. The presence of the N,N-dimethylaminomethyl group at the C8 position would necessitate a binding pocket that can accommodate this bulky substituent. The syn conformation positions this group over the ribose ring, which would clash with the canonical binding modes of many guanosine-binding proteins that are adapted to the anti conformation.

Therefore, proteins that recognize this compound are likely to have evolved a binding site that specifically accommodates the syn conformation and may even form favorable interactions with the dimethylaminomethyl group. These interactions could be van der Waals forces or, if the dimethylamino group is protonated, electrostatic interactions with acidic residues in the protein.

For instance, in the context of RNA, an 8-substituted guanosine can induce local structural changes, such as favoring the formation of Z-RNA or G-quadruplex structures, which are then recognized by specific proteins. The N,N-dimethylaminomethyl group could also directly interact with amino acid side chains in the binding groove of an enzyme or a regulatory protein.

Functional Interrogation of 8 N,n Dimethylaminomethyl Guanosine in Rna and Ribosome Biology

Effects of Guanosine (B1672433) Analogs on Ribosomal RNA Biogenesis and Maturation

Ribosome biogenesis is a highly complex and energy-intensive process that involves the transcription, processing, and modification of rRNA, followed by its assembly with ribosomal proteins. biorxiv.orgnih.gov Guanosine and its modified variants play pivotal roles throughout this pathway. Introducing analogs like 8-(N,N-Dimethylaminomethyl)guanosine can interfere with these carefully orchestrated events.

The native structure and function of ribosomes are critically dependent on post-transcriptional modifications of rRNA. nih.gov Modifications such as 2′-O-methylation and pseudouridylation are known to stabilize the secondary and tertiary structures of rRNA. nih.gov Specifically, N7-methylation of guanine (B1146940) increases the positive charge of the nucleotide, promoting ionic interactions between RNA and proteins, while other modifications enhance base-pairing stability and the formation of specific structural motifs like hairpins. nih.gov These modifications often cluster in functionally significant regions of the ribosome, such as the peptidyltransferase center and the decoding site, ensuring the efficiency and accuracy of protein synthesis. nih.govnih.gov

The introduction of a bulky substituent at the 8-position of guanosine, such as an N,N-Dimethylaminomethyl group, is known to force the N-glycosidic bond into a syn conformation. This is in stark contrast to the anti conformation that is predominant in the standard A-form geometry of an RNA duplex and is required for canonical Watson-Crick base pairing. plos.org The presence of an 8-substituted guanosine analog within an RNA duplex significantly decreases its thermodynamic stability. plos.org This destabilization arises from the local distortion of the RNA helix caused by the non-canonical syn conformation, which would disrupt the intricate network of interactions necessary for proper rRNA folding.

Table 1: Impact of 8-Substituted Guanosine Analogs on RNA Duplex Stability This table illustrates the thermodynamic destabilization caused by incorporating 8-substituted guanosine analogs into an RNA duplex, as measured by changes in melting temperature (TM). Data is based on findings for similar 8-substituted analogs.

| RNA Duplex Composition | Change in Melting Temperature (ΔTM) per modification (°C) | Implication for rRNA Folding |

| Unmodified RNA Duplex | N/A | Stable, native conformation |

| RNA with 8-Methoxyguanosine (B1660016) | -9.1°C | Significant destabilization |

| RNA with 8-Benzyloxyguanosine | -16.0°C | Severe destabilization |

| Data derived from studies on 8-methoxyguanosine and 8-benzyloxyguanosine, which serve as proxies for the effects of bulky 8-position substituents. plos.org |

The correct folding of rRNA is a prerequisite for the hierarchical and cooperative assembly of ribosomal proteins to form functional ribosomal subunits. embopress.org Structural changes in rRNA induced by the absence of natural modifications have been shown to cause decreased ribosome stability and the loss of ribosomal proteins. nih.gov

Influence on Transfer RNA Modification Landscape and Translational Fidelity

Transfer RNAs are central to maintaining the accuracy of protein synthesis. Their function is heavily modulated by a diverse array of post-transcriptional modifications, particularly within the anticodon loop. nih.govnih.gov These modifications are essential for proper codon recognition and for maintaining the translational reading frame. nih.govkoutmoulab.com

The anticodon loop of tRNA, especially at the wobble position (position 34) and the nucleotide 3'-adjacent to the anticodon (position 37), is a hotspot for modifications. nih.govmdpi.com Guanosine at these positions is often modified to N2-methylguanosine (m²G) or N2,N2-dimethylguanosine (m²₂G), among other variants. researchgate.net These modifications are not merely decorative; they are crucial for pre-structuring the anticodon loop to optimize codon binding and prevent translational errors. nih.gov For instance, the bulky wybutosine (B12426080) modification on G37 in tRNAPhe is known to stabilize codon-anticodon interactions and prevent frameshifting. mdpi.com

The incorporation of this compound into a tRNA transcript would create a steric clash that could prevent the enzymatic machinery responsible for these essential modifications from accessing its target. Furthermore, if the analog is incorporated during transcription, it would directly compete with and replace the guanosine residues that are substrates for these modifying enzymes, resulting in a tRNA molecule that is deficient in critical modifications.

The accuracy of translation depends on the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) codon-anticodon pairings. nih.govresearchgate.net tRNA modifications play a key role in this process by fine-tuning the geometry of the anticodon loop. nih.gov The absence of certain modifications can lead to slower decoding, ribosome pausing, and an increase in misreading errors. researchgate.netsemanticscholar.org

Mechanisms of this compound Perturbation on Ribosome Function

The perturbation of ribosome function by this compound stems primarily from the significant structural consequences of introducing a bulky substituent at the 8-position of the guanine base. The core mechanism is the sterically-driven enforcement of a syn glycosidic bond conformation, which is aberrant in the context of A-form RNA helices that rely on the anti conformation for standard Watson-Crick pairing. plos.org

This fundamental structural alteration leads to a cascade of disruptive effects:

Destabilization of RNA Structure: By forcing a localized distortion in the RNA backbone and preventing proper base stacking and hydrogen bonding, the analog reduces the thermodynamic stability of both rRNA and tRNA. plos.org This compromises the structural integrity of critical domains within the ribosome, such as the peptidyltransferase center and the decoding site, and disrupts the L-shaped structure of tRNA. nih.govnih.gov

Inhibition of Biogenesis and Assembly: Improperly folded rRNA molecules serve as bottlenecks in the ribosome assembly line. nih.gov The structural defects induced by the analog can prevent the binding of ribosomal proteins and other assembly factors, leading to the accumulation of incomplete and non-functional ribosomal subunits. nih.govnih.gov

Reduction of Translational Fidelity: When incorporated into tRNA, particularly in the anticodon loop, the analog alters the precise geometry required for accurate codon reading. nih.gov This leads to a decrease in the discrimination between cognate and near-cognate codons, resulting in an increase in translational errors. plos.org The analog effectively undermines the fine-tuning function of natural tRNA modifications. researchgate.net

In essence, this compound acts as a structural disruptor, leveraging the ribosome's own stringent requirements for conformational precision against it. By introducing a single, localized structural anomaly, the analog can trigger widespread functional consequences, from inhibiting ribosome maturation to corrupting the fidelity of the genetic code during translation.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information detailing the functional interrogation of the chemical compound This compound within the contexts requested.

Therefore, it is not possible to provide an article on its role in:

Ribosome-Associated Non-coding RNAs (rancRNAs) and its analogue interactions.

Decoding site interactions and the regulation of protein synthesis kinetics.

Broader implications for the epitranscriptome and post-transcriptional gene expression regulation.

Research in the field of epitranscriptomics and ribosome biology has extensively cataloged numerous RNA modifications and their functions. nih.govnih.gov However, the specific roles and interactions of this compound have not been described in the available literature concerning the outlined topics.

Molecular and Cellular Mechanisms of 8 N,n Dimethylaminomethyl Guanosine Activity

Toll-like Receptor (TLR) Activation and Immunomodulatory Signaling Pathways

8-(N,N-Dimethylaminomethyl)guanosine is recognized for its ability to activate the innate immune system through Toll-like receptors (TLRs), which are crucial for detecting pathogen-associated molecular patterns.

Toll-like receptor 7 (TLR7) is an endosomal receptor that typically recognizes single-stranded RNA (ssRNA), particularly from viral pathogens. Research has revealed that TLR7 can also be activated by small molecule agonists, including certain guanosine (B1672433) analogs. nih.gov Guanosine and its derivatives, such as 8-hydroxyguanosine (B14389) (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7, especially when presented in the context of an oligoribonucleotide. researchgate.netnih.gov This suggests that modifications at the 8-position of the guanine (B1146940) base can be compatible with TLR7 binding and activation.

The activation of TLR7 by these guanosine analogs is thought to mimic the recognition of viral genetic material, thereby initiating an immune response. While direct binding studies for this compound are not extensively detailed in the available literature, its structural similarity to other 8-substituted guanosine analogs that exhibit TLR7 agonism suggests a similar mechanism of action. The N,N-Dimethylaminomethyl group at the 8-position likely influences the molecule's conformation and interaction with the TLR7 binding pocket.

| Compound | Receptor Target | Observed Effect |

|---|---|---|

| Guanosine | TLR7 | Activation in the presence of ssRNA nih.govresearchgate.net |

| 8-Hydroxyguanosine (8-OHG) | TLR7 | Activation with oligoribonucleotides researchgate.netnih.gov |

| 8-Hydroxydeoxyguanosine (8-OHdG) | TLR7 | Strong cytokine production researchgate.netnih.gov |

| Imiquimod | TLR7 | Agonist, induces IFN-α |

| Resiquimod (R-848) | TLR7/TLR8 | Agonist, induces multiple cytokines |

Upon activation, TLR7 triggers a downstream signaling cascade that is largely dependent on the MyD88 adaptor protein. nih.gov This signaling pathway culminates in the activation of transcription factors, most notably interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). researchgate.net The activation of these transcription factors leads to the robust production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. nih.govnih.gov

Type I interferons are central to the antiviral response. nih.gov They are secreted from the activated immune cells and bind to their receptors on neighboring cells, inducing an antiviral state characterized by the upregulation of numerous interferon-stimulated genes (ISGs). nih.gov These ISGs encode proteins that can inhibit various stages of the viral life cycle, from entry and replication to assembly and egress. The induction of type I interferons by TLR7 agonists like guanosine analogs is a key mechanism underlying their immunomodulatory and antiviral properties.

Interference with Purine (B94841) Metabolism and Nucleic Acid Synthesis Pathways

As a nucleoside analog, this compound has the potential to interfere with the complex machinery of purine metabolism and nucleic acid synthesis.

Guanosine analogs can be recognized by cellular enzymes and undergo phosphorylation to their corresponding mono-, di-, and triphosphate forms. mdpi.com These triphosphorylated analogs can then serve as substrates for DNA and RNA polymerases, leading to their incorporation into newly synthesized nucleic acid chains. nih.gov The incorporation of a modified nucleotide can disrupt the normal structure and function of DNA and RNA. For instance, the acyclic guanosine analog buciclovir, once triphosphorylated, is incorporated into both RNA and DNA. nih.gov This incorporation can lead to chain termination or the introduction of structural distortions that hinder further replication or transcription. nih.gov

While specific data on the incorporation of this compound into nucleic acids is limited, its structural nature as a guanosine analog suggests that it could potentially be metabolized in a similar fashion and subsequently incorporated into cellular or viral nucleic acids, thereby disrupting their function.

The maintenance of a balanced pool of nucleotides is critical for normal cellular function, and this is regulated by a complex network of enzymes involved in both de novo synthesis and salvage pathways of purines. utah.edunih.gov Nucleoside analogs can act as competitive inhibitors of these enzymes. By mimicking the natural substrates (guanosine or deoxyguanosine), this compound could potentially bind to the active sites of enzymes involved in purine metabolism, thereby inhibiting their activity.

Key enzymes in the purine metabolic pathway that could be potential targets include those involved in the interconversion of purine nucleotides, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes a crucial step in the de novo synthesis of guanine nucleotides. nih.gov Inhibition of such enzymes can lead to an imbalance in the nucleotide pools, which can have cytostatic or cytotoxic effects, particularly in rapidly proliferating cells that have a high demand for nucleic acid precursors.

Modulation of Cellular Stress Responses and Pathways Related to Oxidative Damage

Modifications at the 8-position of guanine are often associated with oxidative stress. The formation of 8-oxoguanine is a common form of oxidative DNA damage resulting from the attack of reactive oxygen species (ROS). nih.govfrontiersin.org This lesion is mutagenic and is actively repaired by the base excision repair (BER) pathway to maintain genomic integrity. nih.gov

The presence of a bulky N,N-Dimethylaminomethyl group at the 8-position of guanosine may influence cellular redox homeostasis and stress responses. While not a direct product of oxidative damage, the structural alteration at this position could potentially be recognized by cellular stress-sensing pathways. It is plausible that the introduction of this compound could trigger cellular stress responses, although the precise mechanisms are not well-defined. Further research is needed to elucidate whether this compound can modulate the activity of enzymes involved in managing oxidative stress or if it can influence the signaling pathways that are activated in response to cellular damage.

Connection to Guanosine's Neuroprotective Roles in Cellular Defense Mechanisms

Guanosine is recognized as a crucial signaling molecule in the central nervous system (CNS) with significant neuroprotective and neurotrophic effects. nih.govnih.gov It is released during pathological events and works to mitigate damage through various mechanisms. nih.gov The activity of this compound is likely linked to these pathways due to its core guanosine structure.

The neuroprotective effects of guanosine are multifaceted, involving the modulation of glutamate (B1630785) excitotoxicity, reduction of oxidative stress, and activation of pro-survival intracellular signaling pathways. nih.govnih.govmdpi.com A primary mechanism is its ability to regulate the glutamatergic system. nih.gov Under excitotoxic conditions, such as ischemia, excessive glutamate in the synaptic cleft leads to neuronal damage. Guanosine helps counteract this by stimulating glutamate uptake by astrocytes, thereby reducing its extracellular concentration. nih.govmdpi.com

Furthermore, guanosine exerts potent antioxidant effects. It has been shown to decrease the production of reactive oxygen species (ROS) and reduce lipid peroxidation in the brain following injury or sepsis. nih.gov This antioxidant action is linked to the activation of several key signaling pathways, including Phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK). mdpi.comresearchgate.net Activation of these pathways not only helps in preventing oxidative damage but also promotes cell survival and plasticity. researchgate.netnih.gov In various experimental models, guanosine has demonstrated protective effects against apoptosis (programmed cell death) and inflammation, further solidifying its role as a key agent in cellular defense. nih.govnih.gov

Given that this compound is a derivative of guanosine, it is plausible that it interacts with some of the same cellular targets, potentially exhibiting similar neuroprotective properties. The substitution at the 8th position of the guanine base may influence its binding affinity to receptors or its metabolic stability, potentially modifying its efficacy compared to the parent compound.

Table 1: Key Neuroprotective Mechanisms of Guanosine

| Mechanism | Description | Key Signaling Pathways Involved | References |

|---|---|---|---|

| Glutamate Homeostasis | Increases glutamate uptake and prevents its release, protecting against excitotoxicity. | PI3K/Akt, MAPK/ERK, PKC | nih.govmdpi.comresearchgate.net |

| Antioxidant Defense | Reduces levels of Reactive Oxygen Species (ROS) and lipid peroxidation. | Nrf2/HO-1, PI3K/Akt | nih.govresearchgate.net |

| Anti-inflammatory Action | Attenuates inflammatory responses following CNS injury. | NF-κB inhibition | nih.govresearchgate.net |

| Mitochondrial Support | Prevents depolarization of the mitochondrial membrane and improves function. | - | researchgate.netphcogrev.com |

| Trophic Effects | Promotes neural stem cell proliferation and neuronal differentiation. | - | nih.gov |

Impact on Oxidative Modification of Nucleic Acids (e.g., 8-oxo-7,8-dihydroguanine formation)

Oxidative stress is a condition characterized by an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. nih.gov This imbalance leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. nih.gov Guanine, being the most easily oxidized of the four DNA bases, is particularly vulnerable to oxidative attack. mdpi.com

The most common product of guanine oxidation is 8-oxo-7,8-dihydroguanine, commonly referred to as 8-oxoguanine (8-oxoG). nih.govoctopus.ac The formation of 8-oxoG within DNA is a significant biomarker of oxidative stress and is considered a major form of mutagenic DNA damage. nih.govnih.govresearchgate.net Its presence can lead to G-to-T transversion mutations if not repaired, contributing to aging, neurodegeneration, and carcinogenesis. nih.gov The cell possesses repair mechanisms, such as the base excision repair (BER) pathway initiated by the enzyme 8-oxoguanine glycosylase 1 (OGG1), to remove this lesion and maintain genomic integrity. nih.govnih.gov

As a derivative, this compound may share or even enhance these protective capabilities. If it retains the antioxidant capacity of the guanosine moiety, it would be expected to contribute to a decrease in the rate of 8-oxoG formation. By reducing the cellular concentration of ROS, the compound would limit the opportunity for these reactive species to interact with and modify guanine bases in DNA and RNA. However, without direct experimental evidence, this remains a hypothesis based on the known functions of its parent structure.

Table 2: 8-oxo-7,8-dihydroguanine (8-oxoG) and Oxidative Stress

| Aspect | Description | Significance | References |

|---|---|---|---|

| Formation | Results from the one-electron oxidation of guanine bases in nucleic acids by reactive oxygen species (ROS). | Guanine has the lowest oxidation potential among DNA bases, making it highly susceptible. | nih.govnih.gov |

| Biological Marker | Widely used as a primary biomarker to quantify endogenous oxidative DNA damage and systemic oxidative stress. | Its levels in tissue or urine can indicate the extent of oxidative damage and disease risk. | nih.govmdpi.comresearchgate.net |

| Mutagenicity | Can mispair with adenine (B156593) during DNA replication, leading to G-to-T transversion mutations. | Contributes to genomic instability, carcinogenesis, and aging-related diseases. | nih.govnih.gov |

| Cellular Repair | Primarily recognized and removed by the 8-oxoguanine DNA glycosylase (OGG1) in the Base Excision Repair (BER) pathway. | Efficient repair is crucial for preventing mutations and maintaining genomic integrity. | nih.govnih.gov |

Advanced Methodologies for Researching 8 N,n Dimethylaminomethyl Guanosine and Its Biological Impact

Chemical Synthesis and Derivatization Strategies for 8-(N,N-Dimethylaminomethyl)guanosine and its Analogs

The synthesis of this compound and its analogs often involves multi-step chemical processes, starting from guanosine (B1672433) or a protected form of it. A primary method for introducing the aminomethyl group at the C8 position of the purine (B94841) ring is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, which in the case of guanosine, is the C8-H. The reaction typically uses formaldehyde and a secondary amine, such as dimethylamine, in a suitable solvent.

To prevent unwanted reactions at the hydroxyl groups of the ribose sugar and the exocyclic amino group of the guanine (B1146940) base, protection strategies are employed. Acetyl or silyl protecting groups are commonly used for the sugar moiety. For instance, guanosine can be peracetylated using acetic anhydride. The protected guanosine then undergoes bromination at the C8 position, followed by a nucleophilic substitution with dimethylamine to yield the desired product after deprotection.

Strategies for creating analogs often focus on modifying either the purine base or the ribose sugar.

Purine Modifications: Analogs can be synthesized by introducing different substituents at the C8 position. This can be achieved by reacting 8-bromoguanosine derivatives with various nucleophiles. For example, different primary or secondary amines can be used in the Mannich reaction to generate a library of 8-aminoalkylated guanosine derivatives. mdpi.com Other modifications might include substitutions at the N7 or O6 positions of the guanine ring.

Sugar Modifications: Derivatization of the ribose part of the molecule can lead to analogs with altered pharmacokinetic properties. This includes modifications such as 2'-O-methylation, 2'-fluorination, or the replacement of the ribose ring with an acyclic side chain, as seen in compounds like Ganciclovir. nih.gov

A generalized synthetic approach is outlined below:

Table 1: Generalized Synthetic Scheme for 8-Substituted Guanosine Analogs

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | Acetic Anhydride, Pyridine | Protects the hydroxyl groups on the ribose sugar. |

| 2 | Halogenation | Bromine water or N-Bromosuccinimide | Introduces a reactive halogen at the C8 position. researchgate.net |

| 3 | Nucleophilic Substitution | Dimethylamine (or other amines), Solvent (e.g., DMF) | Introduces the desired aminomethyl group at C8. |

This modular approach allows for the systematic development of various analogs to explore structure-activity relationships. nih.gov

Analytical Techniques for Detection and Quantification in Complex Biological Systems

Mass Spectrometry-Based Approaches for Modified Nucleosides and Analogs

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the detection and quantification of modified nucleosides like this compound in complex biological matrices such as urine, plasma, and cell extracts. nih.gov The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the reliable measurement of these compounds even at very low concentrations.

The typical workflow involves minimal sample preparation, often just a protein precipitation or a solid-phase extraction (SPE) step to clean up the sample. mdpi.com The sample is then injected into an LC-MS/MS system. Electrospray ionization (ESI) is a commonly used ionization technique for nucleosides. In the mass spectrometer, specific precursor-to-product ion transitions are monitored in a mode known as multiple reaction monitoring (MRM), which provides excellent specificity. nih.gov For quantification, stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov This isotope dilution technique is considered the gold standard for quantitative bioanalysis.

Table 2: Typical LC-MS/MS Parameters for Modified Guanosine Analysis

| Parameter | Description | Example |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 | Enables separation from endogenous interferences. |

| Mobile Phase | Water/Acetonitrile gradient with formic acid or ammonium acetate | Provides good peak shape and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Guanosine analogs readily form positive ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The mass of the protonated parent molecule. |

This methodology allows for the simultaneous analysis of multiple modified nucleosides in a single run, making it suitable for studying metabolic pathways and biomarker discovery. nih.gov

High-Resolution Chromatographic Separation Methods for Guanosine Analogs

High-performance liquid chromatography (HPLC) is the cornerstone for the separation of guanosine analogs from complex biological mixtures prior to their detection. mdpi.com The separation is crucial for resolving the target analyte from isomers and other structurally similar endogenous compounds, which is essential for accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common separation mode used. In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds are retained longer on the column. The addition of buffers or ion-pairing agents to the mobile phase can be used to improve peak shape and retention of polar compounds. sielc.com

Other chromatographic techniques can also be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly useful for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.

Mixed-Mode Chromatography: These columns contain both reversed-phase and ion-exchange functionalities, offering unique selectivity for separating compounds with different polarities and charge states. sielc.com For instance, a mixed-mode column with a cation-exchange mechanism can effectively separate various nucleosides. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

The choice of the chromatographic method depends on the specific properties of the guanosine analog and the complexity of the biological matrix.

High-Throughput Screening and Functional Assays for Characterizing Biological Activity and Specificity

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that exhibit a desired biological activity. nih.govnih.gov For a compound like this compound, HTS can be used to screen for various activities, such as antiviral, anticancer, or immunomodulatory effects.

A typical HTS workflow involves:

Assay Development: A robust and miniaturized assay is developed that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) corresponding to the biological activity of interest. researchgate.net

Screening: Large compound libraries are tested in a multi-well plate format (e.g., 384- or 1536-well plates) using automated liquid handling systems.

Hit Identification: Compounds that produce a signal above a certain threshold are identified as "hits". nih.gov

Hit Confirmation and Prioritization: Hits are re-tested to confirm their activity and screened in secondary assays to eliminate false positives and prioritize the most promising candidates for further study. nih.gov

Table 3: Examples of Functional Assays for Guanosine Analogs

| Assay Type | Principle | Application |

|---|---|---|

| Cell Viability/Cytotoxicity Assays | Measures the number of viable cells after compound treatment (e.g., MTS, MTT, or CellTiter-Glo assays). | Screening for anticancer activity or assessing general toxicity. |

| Antiviral Assays | Measures the inhibition of viral replication in infected host cells, often by quantifying viral proteins or nucleic acids. | Identifying compounds with activity against specific viruses (e.g., herpesviruses, influenza, or coronaviruses). nih.govresearchgate.net |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme target (e.g., kinases, polymerases). nih.gov | Determining the mechanism of action and specificity of a compound. |

| Reporter Gene Assays | Measures the effect of a compound on the expression of a reporter gene (e.g., luciferase, GFP) that is under the control of a specific promoter or signaling pathway. | Studying the impact on cellular signaling pathways. |

Following HTS, functional assays are used to further characterize the biological activity and specificity of the confirmed hits. These assays provide more detailed information about the compound's mechanism of action, potency (e.g., IC50 or EC50 values), and effects on cellular processes.

Genetic and Genomic Approaches to Study Cellular Response to Guanosine Analogs

Gene Expression Profiling and RNA-Seq Analysis

Genetic and genomic approaches are invaluable for understanding the global cellular response to treatment with a guanosine analog like this compound. Gene expression profiling techniques, particularly RNA sequencing (RNA-Seq), can reveal which genes and cellular pathways are affected by the compound. nih.gov

RNA-Seq is a high-throughput sequencing method that provides a comprehensive and quantitative snapshot of the entire transcriptome of a cell or tissue at a given moment. nih.gov The process involves isolating all the RNA from a biological sample, converting it to a library of complementary DNA (cDNA) fragments, and then sequencing these fragments using next-generation sequencing (NGS) technology. nih.gov

The resulting sequence data can be used to:

Identify Differentially Expressed Genes (DEGs): By comparing the transcriptomes of treated versus untreated cells, researchers can identify genes that are significantly upregulated or downregulated in response to the compound. nih.gov

Pathway Analysis: The list of DEGs can be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., apoptosis, cell cycle regulation, immune response). This provides insights into the compound's mechanism of action.

Discover Novel Transcripts and Splice Variants: RNA-Seq can identify previously unannotated transcripts and changes in alternative splicing patterns induced by the compound. nih.gov

Table 4: Steps in an RNA-Seq Experiment to Analyze Cellular Response

| Step | Description | Key Considerations |

|---|---|---|

| 1. Experimental Design | Cells or organisms are treated with the guanosine analog and compared to a control group. | Proper controls, sufficient biological replicates, and appropriate time points are crucial. |

| 2. RNA Isolation | High-quality total RNA is extracted from the samples. | RNA integrity is critical for reliable results. |

| 3. Library Preparation | RNA is converted to cDNA, and sequencing adapters are added. This may include mRNA selection or rRNA depletion. | The method used can influence the types of RNA that are sequenced. |

| 4. Sequencing | The prepared library is sequenced on a high-throughput platform. | Sequencing depth (number of reads) affects the sensitivity of the analysis. |

| 5. Data Analysis | Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Statistical analysis is performed to identify DEGs and enriched pathways. | Complex bioinformatics pipelines and statistical models are required. |

By revealing the global transcriptional changes, RNA-Seq can help to formulate new hypotheses about a compound's biological function and identify potential biomarkers of response or resistance. nih.gov

Research on this compound Stalled by Lack of Ribosome Profiling Data

Advanced investigations into the biological impact of this compound are currently hampered by a significant gap in publicly available research. Specifically, there is a notable absence of studies employing ribosome profiling to determine the compound's effect on translational efficiency and specificity.

Ribosome profiling, also known as Ribo-seq, is a powerful technique that provides a genome-wide snapshot of protein synthesis by sequencing mRNA fragments protected by ribosomes. elifesciences.orgnih.gov This methodology allows researchers to quantify the rate of protein synthesis for thousands of genes simultaneously, offering deep insights into the regulation of gene expression at the translational level. plos.org By comparing ribosome footprint data with total mRNA levels, scientists can calculate the translational efficiency (TE) of individual transcripts, revealing how effectively each mRNA is being translated into protein. plos.org

This technique has been instrumental in understanding the mechanisms of various cellular processes and the effects of different compounds on protein synthesis. nih.gov For instance, ribosome profiling has been used to elucidate the global downregulation of translation in response to certain cellular stressors and to identify specific mRNAs that are selectively translated under particular conditions. researchgate.net It has also been crucial in defining the mechanism of action for drugs that target the translational machinery. nih.gov

Furthermore, ribosome profiling can reveal the precise locations of ribosomes on mRNA molecules, offering insights into the dynamics of translation, including initiation, elongation, and termination. nih.gov This level of detail is critical for understanding how modifications to nucleotides, such as those in guanosine derivatives, might influence the process of protein synthesis. For example, studies on other modified guanosines, like N7-methylguanosine (m7G), have shown that such modifications can play a significant role in regulating translation efficiency. nih.gov

Despite the power of ribosome profiling, a thorough search of scientific literature and databases reveals no specific studies that have applied this technique to investigate this compound. Consequently, there are no available data tables or detailed research findings to populate an analysis of its impact on translational efficiency and specificity. The absence of such research means that a critical aspect of this compound's biological activity remains unknown. Future research utilizing ribosome profiling will be essential to uncover the molecular mechanisms through which this compound may influence protein synthesis and cellular function.

Evolutionary and Comparative Perspectives of Guanine Modifications and Analogs

Conservation Patterns of RNA Modification Sites and Modifying Enzymes Across Different Organisms

Post-transcriptional RNA modifications are a universally conserved feature of biology, present in all domains of life: Eukaryotes, Bacteria, and Archaea. nih.govnih.gov These chemical alterations, often referred to as the "epitranscriptome," add a layer of regulatory complexity to the information encoded by the genome. The enzymes that catalyze these modifications, known as "writers," and those that remove them, or "erasers," are often evolutionarily ancient and belong to specific, conserved protein families. nih.govmdpi.com

Bioinformatic analyses have been instrumental in identifying orthologs and paralogs of these enzymes across a vast range of species, revealing characteristic domains, motifs, and conserved residues essential for their activity and specificity. nih.gov For instance, the machinery responsible for N6-methyladenosine (m6A), the most abundant modification in eukaryotic mRNA, is considered to have been present in the last eukaryotic common ancestor (LECA). nih.govresearchgate.net The writer and eraser enzymes for m6A are evolutionarily related, suggesting a common origin and highlighting the fundamental importance of this modification. nih.gov

Evolutionary Pressures Shaping Ribosome Function and the Diversity of RNA Modifications

The ribosome, the cellular machinery responsible for protein synthesis, is a complex ribonucleoprotein machine that has been shaped by billions of years of evolution. nih.govillinois.edu Its core structure and function are remarkably conserved across all life, yet it also exhibits significant diversity, particularly in the complexity of its ribosomal RNA (rRNA) and the array of post-transcriptional modifications it contains. nih.gov These variations are not random but are the result of evolutionary pressures that have optimized ribosome function for different environments and developmental programs. nih.govnih.gov

One major evolutionary pressure is the need for translational fidelity and efficiency. rRNA modifications, which are concentrated in universally conserved and functionally critical regions of the ribosome, are known to be crucial for proper ribosome function. researchgate.net They contribute to the correct folding and stabilization of rRNA, facilitate interactions with ribosomal proteins, and fine-tune the decoding of mRNA and the catalysis of peptide bond formation. researchgate.net The distribution of these modifications is not static; it can change in response to growth conditions and developmental cues, suggesting that a heterogeneous population of "specialized ribosomes" may exist within a cell to translate specific subsets of mRNAs. nih.gov

Adaptation to environmental conditions has also driven the evolution of rRNA itself. nih.gov For instance, some bacterial species harbor multiple, distinct rRNA gene variants (paralogs) that are expressed under different conditions, potentially altering ribosome function to cope with specific stresses. nih.gov In eukaryotes, the rRNA structure has expanded through the insertion of "expansion sequences" (ESs), which elaborate on the universal core structure without disrupting it. nih.gov These ESs can form new interaction bridges within the ribosome and contribute to the regulation of translation. nih.gov The co-evolution of ribosomal proteins and rRNA suggests that from the very beginning, life relied on a ribonucleoprotein world, where proteins and RNA worked in concert. illinois.edu This interplay between the RNA core, ribosomal proteins, and a diverse chemical repertoire of RNA modifications has allowed the ribosome to evolve from a basic peptide synthesizer into a highly regulated and dynamic machine that actively contributes to the control of gene expression. nih.gov

Comparative Analysis of 8-(N,N-Dimethylaminomethyl)guanosine with Natural and Other Synthetic Purine (B94841) Analogs

Guanosine (B1672433), a fundamental purine nucleoside, serves as a building block for RNA and a key player in various cellular signaling pathways. nih.govnih.gov Its structure has been a scaffold for the development of numerous synthetic analogs designed to modulate biological processes, from cancer therapy to immune responses. nih.govnih.govwikipedia.org The C8 position of the guanine (B1146940) base is a common site for modification, leading to a class of compounds with diverse activities. nih.gov This section compares the synthetic analog this compound with natural guanosine and other synthetic purine analogs, focusing on their mechanisms and structure-activity relationships.

Similarities in Proposed Mechanism of Action and Cellular Targets

Purine analogs, including 8-substituted guanosine derivatives, often function as antimetabolites. nih.govwikipedia.org They mimic endogenous purines like guanosine and can interfere with the synthesis and function of nucleic acids (DNA and RNA) or compete with natural ligands for binding to enzymes and receptors. nih.govwikipedia.org

A primary mechanism for many purine analogs is the inhibition of DNA and RNA synthesis. wikipedia.org After cellular uptake, these compounds can be phosphorylated to their nucleotide forms, which can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into growing nucleic acid chains, leading to chain termination or dysfunction. nih.gov For instance, the well-known purine analog Mercaptopurine is converted into thioinosine monophosphate (TIMP), which inhibits several crucial steps in the synthesis of adenine (B156593) and guanine nucleotides. nih.gov While specific data for this compound is scarce, it is plausible that it could share this general mechanism, being recognized by cellular kinases and subsequently interfering with nucleic acid metabolism.

Furthermore, natural guanosine is known to act as a neuromodulator in the central nervous system, with its effects often intertwined with the adenosinergic system, particularly adenosine (B11128) A1 and A2A receptors. nih.gov Some synthetic guanosine analogs have been shown to target G-protein coupled receptors (GPCRs) or other signaling proteins. For example, certain C8-substituted guanosine analogs are recognized as ligands for Toll-like receptor 7 (TLR7), activating innate immune responses. nih.gov Given that many purine-based compounds target receptors and enzymes, it is conceivable that this compound could interact with purinergic receptors or enzymes involved in guanosine metabolism, similar to other analogs.

Divergence in Biological Outcomes and Structure-Activity Relationships

Despite sharing general mechanisms, the specific biological outcomes and potency of purine analogs are highly dependent on their precise chemical structure. The nature of the substituent at the C8 position of guanosine dramatically influences the molecule's activity, a classic example of a structure-activity relationship (SAR).

Studies on various 8-substituted guanosine analogs reveal a wide spectrum of biological effects. For example, 8-aminoguanosine (B66056) has been shown to induce diuresis and natriuresis by inhibiting the enzyme purine nucleoside phosphorylase (PNPase). nih.gov In contrast, analogs like 8-bromoguanosine, 8-methylguanosine, and 8-oxo-7,8-dihydroguanosine have been identified as B-cell mitogens that can induce cell proliferation. nih.gov Another study found that guanosine derivatives with small amino or hydroxyl groups at the C8 position, including an 8-N(CH3)2 (dimethylamino) group, were potent inducers of differentiation in murine erythroleukemia cells, effectively halting their proliferation. This suggests a potential anticancer activity for this class of compounds.

The table below summarizes the divergent activities of several 8-substituted guanosine analogs, highlighting the critical role of the C8 substituent.

| Compound | C8-Substituent | Observed Biological Outcome | Primary Cellular Target/Mechanism |

|---|---|---|---|

| Natural Guanosine | -H | Neuromodulation, cell signaling, RNA precursor | Adenosine receptors, precursor for GTP/RNA |

| 8-Aminoguanosine | -NH₂ | Diuresis, natriuresis | Inhibition of Purine Nucleoside Phosphorylase (PNPase) |

| 8-Bromoguanosine | -Br | B-cell proliferation (mitogen) | Intracellular signaling pathways |

| 8-Oxo-7,8-dihydroguanosine | =O, -H | Cell proliferation, marker of oxidative stress | Intracellular signaling pathways |

| 8-Dimethylaminoguanosine | -N(CH₃)₂ | Induction of leukemia cell differentiation | Unknown, likely intracellular targets |

| 8-Nitroguanosine | -NO₂ | Biomarker of reactive nitrogen species damage | Covalent modification of RNA |

The SAR indicates that the size, electronics, and hydrogen-bonding capacity of the C8 substituent are key determinants of biological activity. For this compound, the presence of a methylene (B1212753) linker between the C8 position and the dimethylamino group introduces additional flexibility and changes the spatial orientation compared to a direct 8-dimethylamino substitution. This structural difference would likely alter its interaction with cellular targets, potentially leading to a unique biological profile. While it may share the differentiation-inducing properties of its close analog, 8-dimethylaminoguanosine, its potency and specificity could be significantly different. Further studies are required to elucidate the precise mechanism and biological outcomes of this compound.

Future Research Trajectories and Academic Applications of 8 N,n Dimethylaminomethyl Guanosine Studies

Elucidating Novel Biological Functions and Unidentified Molecular Target Interactions

A primary avenue for future research will be the comprehensive characterization of the biological activities of 8-(N,N-Dimethylaminomethyl)guanosine. The substitution at the 8-position of the guanine (B1146940) base can significantly alter the molecule's conformation, particularly the orientation of the base relative to the sugar, which in turn can influence its interaction with molecular targets.

Key Research Objectives:

Screening for Biological Activity: Initial studies would involve broad-based screening to identify any significant biological effects, such as antiviral, anticancer, or immunomodulatory activities. This can be guided by the known activities of other C8-substituted guanosine (B1672433) analogs which have shown promise in these areas.

Identification of Molecular Targets: A crucial step will be to identify the specific proteins, enzymes, or nucleic acid structures with which this compound interacts. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies will be instrumental in pinpointing these molecular partners.

Investigation of Signaling Pathways: Once potential targets are identified, subsequent research will need to elucidate the downstream signaling pathways that are modulated by the binding of this compound. This could involve investigating its effects on pathways related to cell proliferation, inflammation, and immune responses.

The parent molecule, guanosine, is known to have neuromodulatory and neuroprotective effects, acting through various mechanisms including the modulation of glutamate (B1630785) uptake and reduction of oxidative stress. nih.govnih.gov Future studies on this compound could explore whether this derivative retains or enhances these properties, potentially offering new avenues for neuroprotective therapies.

Development of this compound as a Biochemical Probe for Ribonucleoprotein Complexes and RNA-Binding Proteins

The unique structural features of this compound make it a promising candidate for development as a biochemical probe to investigate the complex world of RNA-protein interactions.

Potential Applications as a Biochemical Probe:

Probing RNA Structure and Function: Modified nucleosides can be incorporated into synthetic RNA oligonucleotides to study how specific modifications influence RNA structure, stability, and function. The dimethylaminomethyl group at the 8-position could serve as a unique structural marker or introduce specific conformational changes in the RNA.

Mapping RNA-Protein Interactions: By incorporating this analog into RNA baits, researchers can perform pull-down assays to identify and study RNA-binding proteins (RBPs) that recognize this specific modification. This could reveal novel RBPs or shed light on the binding specificities of known ones. Chemoproteomic approaches have been successfully used to study the interactions of other modified nucleosides, like 8-oxoguanosine, with cellular proteins. nih.gov

Studying Ribonucleoprotein Complex Assembly: Ribonucleoprotein (RNP) complexes are central to many cellular processes, and their assembly is often guided by specific RNA structures and modifications. This compound could be used to investigate how localized changes in RNA structure affect the recruitment of proteins and the assembly of functional RNP complexes.

The table below outlines potential research approaches for utilizing this compound as a biochemical probe.

| Research Approach | Description | Potential Insights |

| Synthesis of Modified Oligonucleotides | Chemical synthesis of RNA strands incorporating this compound at specific positions. | Allows for the study of the site-specific effects of the modification on RNA properties and interactions. |

| Affinity Pull-Down Assays | Using the modified RNA as a bait to capture interacting proteins from cell lysates. | Identification of proteins that preferentially bind to RNA containing this specific modification. |

| Structural Biology Studies (NMR, X-ray Crystallography) | Determining the three-dimensional structure of the modified RNA, both alone and in complex with binding partners. | Understanding the conformational changes induced by the modification and the molecular basis of its recognition. |

| In Vitro and In Vivo Imaging | Attaching a fluorescent tag to the modified nucleoside to visualize its localization and dynamics within cells. | Tracking the movement and interactions of the modified RNA in a cellular context. |

Contributions to Understanding Disease Mechanisms Involving RNA and Ribosome Dysregulation

Dysregulation of RNA processing and ribosome function is increasingly recognized as a hallmark of many human diseases, including neurodegenerative disorders, cancer, and developmental abnormalities. nih.govnih.gov Modified nucleosides can serve as tools to probe the mechanisms underlying these pathologies.

Potential Contributions to Disease Research:

Modeling RNA-Related Pathologies: Introducing this compound into specific RNA molecules could mimic or counteract the effects of disease-related RNA modifications, providing a model system to study the consequences of such changes.

Investigating Ribosome Quality Control: Ribosome stalling and the subsequent activation of ribosome quality control (RQC) pathways are critical cellular surveillance mechanisms. nih.govnih.gov Future research could explore whether the presence of this bulky modification in an mRNA sequence leads to ribosome stalling and how the RQC machinery responds to such an event. This could provide insights into diseases caused by defects in translation.

Probing the Role of RNA-Binding Proteins in Disease: Many diseases are linked to the dysfunction of specific RBPs. nih.gov By identifying which RBPs interact with this compound, researchers could explore the roles of these proteins in pathological contexts where RNA modifications are prevalent. For instance, oxidative stress can lead to the formation of 8-oxoguanosine in RNA, which is then recognized by a specific set of RBPs. nih.govresearchgate.net

The following table summarizes how this compound could be applied to study specific disease-related mechanisms.

| Disease Area | Potential Application of this compound |

| Neurodegenerative Diseases | Investigating how this modification affects the translation of mRNAs implicated in diseases like Alzheimer's or Parkinson's disease. nih.gov |

| Cancer | Exploring the impact of the modified nucleoside on the stability and translation of oncogenic or tumor-suppressor mRNAs. |

| Viral Infections | Studying whether the incorporation of this analog into viral RNA genomes affects viral replication or the host immune response. |

Informing Rational Design of Novel Modulators for RNA Biology and Immune System Regulation

A deeper understanding of how this compound interacts with its biological targets can pave the way for the rational design of novel therapeutic agents.

Future Directions in Drug Design:

Development of RNA-Targeting Therapeutics: The principle of using modularly assembled ligands to target specific RNA structures is an emerging area in drug discovery. nih.gov Knowledge of how this compound is recognized by RNA-binding pockets could inform the design of small molecules that selectively target disease-associated RNAs.

Modulation of Immune Responses: Certain 8-substituted guanosine analogs are known to be potent activators of the innate immune system, particularly through Toll-like receptor 7 (TLR7). Future studies will need to determine if this compound shares this property. If so, it could serve as a lead compound for the development of new vaccine adjuvants or immunotherapies.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with variations in the aminomethyl side chain, researchers can establish clear structure-activity relationships. This will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of any potential drug candidates derived from this scaffold.

The potential for this compound to influence the immune system is particularly intriguing, given the known roles of other purine (B94841) nucleosides and their receptors in immune regulation. nih.govnih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for 8-(N,N-Dimethylaminomethyl)guanosine, and what analytical methods confirm its structural integrity?

- Synthesis : Direct alkylation or hydrolysis routes are common. For example, 8-substituted guanosine derivatives can be synthesized via free radical alkylation (e.g., tert-butyl or α-hydroxyisopropyl groups) followed by dephosphorylation using alkaline phosphatase . Acid hydrolysis (e.g., 1 M HCl) of precursors like 8-(methylamino)guanosine may also yield target compounds .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing glycosidic bond conformation (syn vs. anti) by monitoring chemical shifts of H(1'), H(2'), and H(3') protons . UV spectroscopy provides additional validation of electronic transitions in the purine ring .

Q. How does the N,N-dimethylaminomethyl group at the 8-position influence the glycosidic bond conformation of guanosine?

- Bulky 8-substituents (van der Waals radii >3.5 Å) force the molecule into the syn conformation due to steric hindrance, altering base orientation relative to the ribose . This contrasts with unmodified guanosine, which adopts the anti conformation in aqueous solutions. NMR data (e.g., upfield/downfield shifts of ribose protons) and X-ray crystallography are used to confirm these conformational changes .

Advanced Research Questions

Q. What methodological approaches are recommended to analyze the impact of this compound on enzymatic processing?

- Enzyme Resistance Assays : Test resistance to nucleotidases (e.g., snake venom 5'-nucleotidase) by comparing phosphorylation/dephosphorylation rates of modified vs. unmodified guanosine derivatives .

- Kinase Activity Studies : Use competitive inhibitors like Rp-8-CPT-cGMPs to assess protein kinase G (PKG) activation or inhibition in the presence of modified guanosine .

Q. How can this compound derivatives serve as fluorescent probes in nucleic acid structural studies?

- Probe Design : Incorporate the derivative into oligonucleotides via phosphoramidite chemistry to study G-quadruplex or duplex stability .

- Energy Transfer Analysis : Measure fluorescence quantum yields (Φ) and energy transfer efficiencies (ηt) using UV-VIS and fluorescence spectroscopy. Higher ηt in G-quadruplexes vs. duplexes highlights structural selectivity .

Q. What advanced chromatographic and mass spectrometric techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use reversed-phase HPLC with tandem mass spectrometry for high sensitivity. Optimize mobile phases (e.g., methanol-triethylammonium formate buffers) and monitor transitions like m/z 311.29→194.1 .

- ESI-MS Validation : Confirm molecular integrity via electrospray ionization mass spectrometry (e.g., [M+Na]+ or [M-H]- ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.